

Application Note: Quantification of Gemfibrozil in Human Plasma by LC-MS/MS

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Compound of Interest					
Compound Name:	Gemfibrozil-d6-1				
Cat. No.:	B15544694	Get Quote			

A robust and sensitive method for the determination of Gemfibrozil in a human plasma matrix using Gemfibrozil-d6 as an internal standard.

Abstract

This application note details a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the accurate quantification of Gemfibrozil in human plasma. The protocol employs a simple and rapid protein precipitation technique for sample preparation and utilizes a stable isotope-labeled internal standard, Gemfibrozil-d6, to ensure high precision and accuracy. The method is sensitive, reproducible, and suitable for clinical pharmacokinetic studies.[1][2] The assay demonstrates excellent linearity over a clinically relevant concentration range with a lower limit of quantitation of 0.5 μ g/mL.[1][2]

Introduction

Gemfibrozil is a fibric acid derivative used in the treatment of dyslipidemia.[3] It functions by activating peroxisome proliferator-activated receptor-alpha (PPARα), which plays a key role in the metabolism of carbohydrates and fats. Given its increasing use in clinical studies as an inhibitor of drug-metabolizing enzymes like CYP2C9 and CYP2C8, a reliable method for its quantification in biological matrices is essential. This LC-MS/MS method provides a fast, accurate, and precise tool for researchers and drug development professionals engaged in pharmacokinetic and drug-drug interaction studies involving Gemfibrozil.



ExperimentalMaterials and Reagents

- Analytes: Gemfibrozil, Gemfibrozil-d6 (Internal Standard, IS)
- Solvents: HPLC-grade Acetonitrile and Methanol.
- Reagents: Formic Acid, ACS grade.
- Water: Milli-Q or equivalent LC-MS grade water.
- Matrix: Blank human plasma (EDTA-anticoagulated).

Instrumentation

- LC System: A UPLC or HPLC system capable of delivering reproducible gradients at flow rates up to 0.4 mL/min.
- Mass Spectrometer: A tandem quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
- Analytical Column: A C18 reversed-phase column (e.g., Acquity UPLC BEH C_{18} , 50 × 2.1 mm, 1.7 μ m) is recommended.

Preparation of Standards and Controls

- Stock Solutions: Prepare primary stock solutions of Gemfibrozil (1 mg/mL) and Gemfibrozild6 (32 μg/mL) in 100% methanol. Store at -20°C.
- Working Standards: Prepare serial dilutions of the Gemfibrozil stock solution in methanol to create working standard stocks.
- Calibration Standards (CS) and Quality Controls (QC): Spike blank human plasma with the appropriate working standards to prepare CS and QC samples. A typical calibration curve range is 0.5 μg/mL to 50 μg/mL. Recommended QC concentrations are 0.5 μg/mL (LLOQ), 1.5 μg/mL (Low), 10 μg/mL (Medium), and 40 μg/mL (High).

Sample Preparation Protocol



A protein precipitation method is employed for its simplicity and speed.

- Pipette 125 μL of plasma sample (blank, standard, QC, or unknown) into a microcentrifuge tube.
- Add 20 μL of the Gemfibrozil-d6 internal standard working solution to all samples except for the double blank.
- Vortex briefly to mix.
- Add 375 μL of acetonitrile (containing 0.1% formic acid) to precipitate proteins.
- Vortex vigorously for 1 minute.
- Centrifuge at 14,000 rpm for 10 minutes.
- Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography Conditions

Parameter	Value	
Column	C18 Reversed-Phase	
Mobile Phase	0.1% Formic Acid in 50:50 Acetonitrile/Water (v/v)	
Flow Rate	300 μL/min	
Column Temp.	40°C	
Injection Vol.	10 μL	

| Run Time | ~5 minutes |

Mass Spectrometry Conditions



Parameter	Value
Ionization Mode	ESI Positive
Scan Type	Single Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)

| Monitored Ions | Gemfibrozil: m/z 251.51; Gemfibrozil-d6: m/z 257.56 |

Note: Specific source parameters (e.g., capillary voltage, source temperature, gas flows) should be optimized for the specific instrument used.

Method Validation and Results

The method was validated according to FDA guidelines for bioanalytical method validation.

Linearity and Sensitivity

The method demonstrated excellent linearity over the concentration range of 0.5 μ g/mL to 50 μ g/mL. A linear least-squares regression with a 1/concentration weighting factor yielded correlation coefficients (r²) typically between 0.9983 and 0.9998. The lower limit of quantitation (LLOQ) was established at 0.5 μ g/mL.

Parameter	Result	
Linearity Range	0.5 - 50 μg/mL	
Correlation Coefficient (r²)	> 0.998	
LLOQ	0.5 μg/mL	

Accuracy and Precision

The intra- and inter-assay accuracy and precision were evaluated using QC samples at four concentration levels. The results met the acceptance criteria of ±15% (±20% at the LLOQ) for both accuracy (relative error, RE) and precision (coefficient of variation, CV).

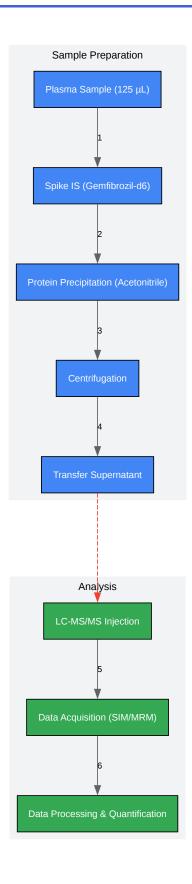


QC Level	Intra-assay Precision (%CV)	Inter-assay Precision (%CV)	Intra-assay Accuracy (%RE)	Inter-assay Accuracy (%RE)
Low (1.5 μg/mL)	1.6 - 10.7%	4.4 - 7.8%	Within ±14.4%	Within ±10.6%
Medium (10 μg/mL)	1.6 - 10.7%	4.4 - 7.8%	Within ±14.4%	Within ±10.6%
High (40 μg/mL)	1.6 - 10.7%	4.4 - 7.8%	Within ±14.4%	Within ±10.6%
Data synthesized from reported ranges.				

Visualized Protocols Experimental Workflow

The overall process from sample handling to final data analysis is depicted below.





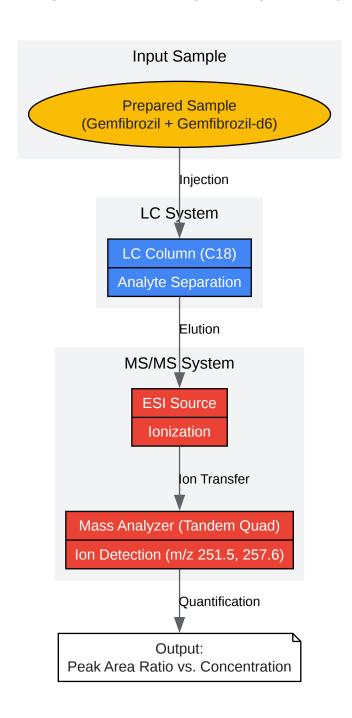
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Caption: Workflow for Gemfibrozil quantification.



LC-MS/MS System Logic

This diagram illustrates the logical flow of the analyte through the analytical system.



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Caption: Logical flow of the LC-MS/MS analysis.

Conclusion



The described LC-MS/MS method provides a simple, rapid, and reliable protocol for the quantification of Gemfibrozil in human plasma. The use of a stable isotope-labeled internal standard and a straightforward protein precipitation sample preparation ensures high accuracy, precision, and throughput. This method is well-suited for application in clinical pharmacokinetic studies and drug-drug interaction research.

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